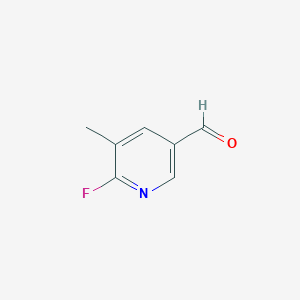

4-(2-Furyl)-2-hydrazino-1,3-thiazole

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “4-(2-Furyl)-2-hydrazino-1,3-thiazole” were not found, similar compounds have been synthesized through various methods. For instance, new hybrid molecules containing 2-furyl and partially saturated pyridine fragments were obtained based on the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds .Applications De Recherche Scientifique

-

Biomass Conversion and Biorefinery

- Summary of the Application : The compound 4-(2-Furyl)-3-buten-2-one (FBO), a precursor for liquid hydrocarbon fuels, can be formed by condensing furfural with biogenic ketones like acetone . This process is part of the broader field of biomass conversion and biorefinery, where biomass-derived furfurals are used to synthesize various biofuels and renewable chemicals .

- Methods of Application : Typically, a homogeneous or heterogeneous base catalyst is used for the condensation process .

- Results or Outcomes : The process contributes to the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .

-

Polymer–Silica Composite-Based Bifunctional Catalysts

- Summary of the Application : 4-(2-Furyl)-3-buten-2-one is used as a model substance for furfural–acetone aldol condensation products in the study of novel bifunctional metal-loaded polymer–silica composite (PSC) catalysts .

- Methods of Application : PSC catalysts were synthesized via a sol–gel method with different polymer contents and subsequently doped with different noble metals .

- Results or Outcomes : The product composition of the hydrodeoxygenation (HDO) of 4-(2-Furyl)-3-buten-2-one could be tuned by using catalysts with different polymer (i.e., acidic properties) and metal content (i.e., redox properties). High yields (>90%) of the fully hydrodeoxygenated product (n-octane) could be obtained using noble metal-loaded PSC catalysts in only 8 hours of reaction time .

-

Synthesis of Furanyl-Functionalised 2,2’:6’,2’’-Terpyridines

- Summary of the Application : Furanyl-functionalised 2,2’:6’,2’’-terpyridines are synthesized for use in various fields, including coordination chemistry, medicinal chemistry, and material sciences . These compounds find widespread applications in biomedical sciences, photovoltaic applications, and as catalysts .

- Methods of Application : Different synthetic routes are used to prepare these compounds, including the ring closure of 1,5-diketones and cross-coupling reactions .

- Results or Outcomes : The attachment of furan heterocycles to a terpyridine system allows the preparation of original molecular compounds and the conception of advanced (polymeric) materials featuring novel properties .

-

Valorization of Biomass-Derived Furfurals

- Summary of the Application : The expertise of synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials . In this process, biomass-derived furfurals are used to synthesize various biofuels and renewable chemicals .

- Methods of Application : Catalytic processes are increasingly used in the chemistry of renewables under commercially relevant and environmentally acceptable conditions .

- Results or Outcomes : This work encourages researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

-

Valorization of Biomass-Derived Furfurals

- Summary of the Application : The expertise of synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials . In this process, biomass-derived furfurals are used to synthesize various biofuels and renewable chemicals .

- Methods of Application : Catalysis remains at the heart of organic synthesis and has a ubiquitous presence in the organic chemistry literature . Catalytic processes are increasingly used in the chemistry of renewables under commercially relevant and environmentally acceptable conditions .

- Results or Outcomes : This work will encourage the researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

-

Efficient Synthesis of Fully Renewable, Furfural-Derived Building Blocks

- Summary of the Application : The Diels–Alder [4 + 2] cycloaddition (DA) of biobased furanics has emerged as a particularly useful synthetic tool . It allows fully atom-efficient conversion of bioderived feedstocks into highly useful products .

- Methods of Application : The process involves the use of biobased furanics in a Diels–Alder [4 + 2] cycloaddition .

- Results or Outcomes : The process results in the formation of products bearing the ubiquitous 6-membered carbocyclic motif .

Orientations Futures

Propriétés

IUPAC Name |

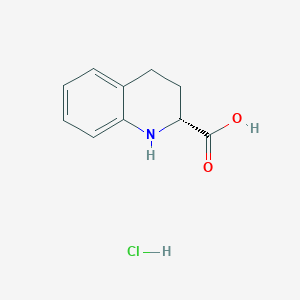

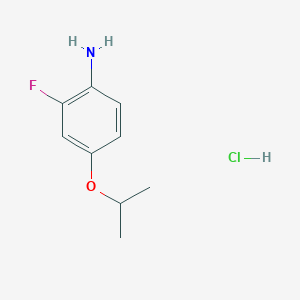

[4-(furan-2-yl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVBUBDKTCFMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)-2-hydrazino-1,3-thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone hydrochloride](/img/structure/B1437259.png)

![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)